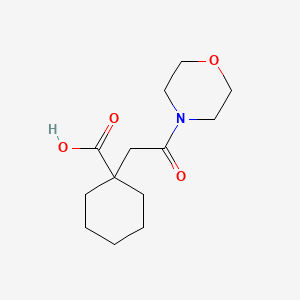![molecular formula C13H9FN4 B7836264 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazole intermediate.
Coupling with Pyridine: The final step involves coupling the triazole-fluorophenyl intermediate with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine: Similar structure but with a chlorine atom instead of fluorine.
3-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]pyridine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine enhances its lipophilicity and metabolic stability, making it more effective in crossing biological membranes and resisting metabolic degradation compared to its analogs .
Propiedades
IUPAC Name |
3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRLOQTCRWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B7836233.png)
![2-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836241.png)
![2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)
![2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836260.png)
![[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid](/img/structure/B7836279.png)
![3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836281.png)
![3-pyridin-3-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836284.png)
![3-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836288.png)
![1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B7836293.png)
